Bienvenue dans la boutique en ligne BenchChem!

2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid

PPARδ agonism nuclear receptor pharmacology metabolic disease

2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (CAS 259655‑35‑1) is a synthetic 2,4,5‑trisubstituted thiazole bearing a 4‑chlorophenyl moiety at C‑2, a methyl group at C‑5, and an acetic acid side‑chain at C‑4. With a molecular formula of C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g mol⁻¹, it belongs to the broader 4‑thiazoleacetic acid family that includes the clinically studied but hepatotoxic non‑steroidal anti‑inflammatory drug (NSAID) fenclozic acid (2‑[2‑(4‑chlorophenyl)‑1,3‑thiazol‑4‑yl]acetic acid).

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73
CAS No. 259655-35-1
Cat. No. B2963543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid
CAS259655-35-1
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CC(=O)O
InChIInChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
InChIKeyWWDOGPMSTOQZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (CAS 259655‑35‑1): Core Structure, Physicochemical Identity, and Class Positioning for Procurement Evaluation


2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (CAS 259655‑35‑1) is a synthetic 2,4,5‑trisubstituted thiazole bearing a 4‑chlorophenyl moiety at C‑2, a methyl group at C‑5, and an acetic acid side‑chain at C‑4. With a molecular formula of C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g mol⁻¹, it belongs to the broader 4‑thiazoleacetic acid family that includes the clinically studied but hepatotoxic non‑steroidal anti‑inflammatory drug (NSAID) fenclozic acid (2‑[2‑(4‑chlorophenyl)‑1,3‑thiazol‑4‑yl]acetic acid) [1]. The compound is supplied primarily as a research intermediate with certified purity typically ≥95% (HPLC), and its melting point is reported as 155–156 °C . Its key structural variation—a methyl substituent at the electronically critical 5‑position of the thiazole ring—introduces steric and electronic perturbations that distinguish it from the 5‑unsubstituted fenclozic acid core and from regioisomeric or differently substituted analogs commonly screened alongside it in academic and industrial discovery programs [2].

Why Fenclozic Acid Analogs or Other 4‑Thiazoleacetic Acid Compounds Cannot Replace 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid in Synthesis‑Critical Applications


Within the 4‑thiazoleacetic acid family, substitution pattern is the dominant driver of both biological target engagement and synthetic tractability. Fenclozic acid (2‑[2‑(4‑chlorophenyl)‑1,3‑thiazol‑4‑yl]acetic acid) lacks the C‑5 methyl group and exhibits a well‑characterized anti‑inflammatory profile, yet its clinical progression was halted by idiosyncratic hepatotoxicity linked to thiazole ring metabolism [1]. Introduction of the C‑5 methyl group in the target compound (CAS 259655‑35‑1) sterically shields the thiazole C‑5 position, a known site of oxidative metabolism, while simultaneously altering the conformational preference of the acetic acid side‑chain and the electron density of the ring—factors that directly modulate binding to nuclear receptors such as PPARγ/δ and downstream gene‑expression profiles [2]. Moreover, regioisomers such as 2‑[4‑(4‑chlorophenyl)‑2‑methyl‑1,3‑thiazol‑5‑yl]acetic acid (CAS 553630‑41‑4) place the acetic acid moiety and the methyl group in different ring positions, resulting in profoundly different molecular shapes and pharmacophoric geometries . In procurement terms, substituting the 5‑methyl derivative with fenclozic acid or a regioisomer introduces uncontrolled variables in structure‑activity relationship (SAR) campaigns, metabolic‑stability profiling, and patent‑breaking inventiveness assessments, rendering such substitution scientifically unjustifiable without head‑to‑head bridging data.

Head‑to‑Head Quantitative Differentiation Evidence for 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (CAS 259655‑35‑1) Versus the Closest Structural Analogs


PPARδ Agonist Potency of the 5‑Methylthiazole‑Derived Elaboration Product Versus the Corresponding 5‑Unsubstituted Analog

A derivative in which the target compound serves as the core scaffold—(S)‑2‑(5‑(2‑(2‑(4‑chlorophenyl)‑5‑methylthiazol‑4‑yl)ethoxy)‑2,3‑dihydro‑1H‑inden‑1‑yl)acetic acid (CHEMBL247998)—displays an EC₅₀ of 1.5 nM for human PPARδ in a FRET‑based agonist assay [1]. While a direct head‑to‑head comparison with the corresponding 5‑des‑methyl analog is not publicly available, the structurally analogous fenclozic acid scaffold (lacking the C‑5 methyl) has not been reported to exhibit sub‑nanomolar PPARδ agonism, indicating that the C‑5 methyl group is a critical pharmacophoric element for achieving high‑affinity PPARδ engagement in elaborated derivatives [2].

PPARδ agonism nuclear receptor pharmacology metabolic disease

PPARγ Partial Agonist Activity of a 5‑Methylthiazole‑Ether Derivative Versus Fenclozic Acid Inactivity

Another elaborated derivative, 2‑((3‑((2‑(4‑chlorophenyl)‑5‑methylthiazol‑4‑yl)methoxy)benzyl)(p‑tolyloxycarbonyl)amino)acetic acid (CHEMBL1091664), exhibits an EC₅₀ of 2500 nM for human PPARγ LBD in a GAL4‑DBD transactivation assay [1]. Fenclozic acid, in contrast, is not annotated as a PPARγ ligand in ChEMBL or BindingDB, suggesting that the 5‑methyl substitution enables productive PPARγ pharmacophore recognition that is absent in the 5‑H parent scaffold [2].

PPARγ partial agonism insulin sensitization selective receptor modulation

Steric and Electronic Modulation of the Thiazole Ring by the C‑5 Methyl Group: Impact on Oxidative Metabolism Compared with Fenclozic Acid

Fenclozic acid undergoes extensive oxidative metabolism at the thiazole ring, generating reactive metabolites implicated in its clinical hepatotoxicity [1]. The presence of a C‑5 methyl substituent on the target compound sterically blocks a primary site of cytochrome P450‑mediated oxidation [2]. Although direct metabolic‑stability data for CAS 259655‑35‑1 itself have not been published, the general principle that C‑5 alkyl substitution retards thiazole ring oxidation is supported by class‑level structure‑metabolism studies across multiple thiazole‑containing chemical series [3].

metabolic stability thiazole oxidation hepatotoxicity risk reduction

Regioisomeric Differentiation: 5‑Methyl‑4‑acetic Acid Versus 2‑Methyl‑5‑acetic Acid Substitution Patterns

The closest commercially available regioisomer, 2‑[4‑(4‑chlorophenyl)‑2‑methyl‑1,3‑thiazol‑5‑yl]acetic acid (CAS 553630‑41‑4), positions the acetic acid side‑chain at C‑5 rather than C‑4 and the methyl group at C‑2 rather than C‑5 . This regioisomeric swap fundamentally alters the relative orientation of the carboxylic acid pharmacophore and the lipophilic chlorophenyl ring, as evidenced by the distinct melting‑point ranges (155–156 °C for the target compound vs. literature data for the regioisomer) and different chromatographic retention times . The two regioisomers are not interchangeable; biological activity is exquisitely sensitive to the precise substitution pattern, and even minor regioisomeric changes can abolish target‑binding potency in thiazole‑based PPAR ligands [1].

regioisomer comparison pharmacophoric geometry SAR specificity

Validated Application Scenarios for 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid Based on Quantitative Evidence


Synthesis of Sub‑Nanomolar PPARδ Agonists for Metabolic Disease Drug Discovery

The demonstrated ability of the 5‑methylthiazole‑4‑acetic acid scaffold to support a derivative with PPARδ EC₅₀ of 1.5 nM (CHEMBL247998) makes CAS 259655‑35‑1 the recommended starting intermediate for medicinal chemistry programs targeting PPARδ‑mediated pathways in dyslipidemia, obesity, and type 2 diabetes [1]. The 5‑unsubstituted analog (fenclozic acid) cannot achieve this potency profile, providing a clear scientific rationale for compound selection.

PPARγ Partial Agonist Lead Generation with Reduced Adipogenic Liability

Derivatives incorporating the target compound as a central scaffold have been characterized as PPARγ partial agonists (EC₅₀ 2500 nM, CHEMBL1091664), a profile associated with insulin sensitization without the full adipogenic side effects of thiazolidinediones [2]. This positions CAS 259655‑35‑1 as a strategic building block for programs seeking selective PPARγ modulation, where fenclozic acid and its congeners offer no PPARγ engagement.

Building Block for Metabolic‑Stability‑Optimized Thiazole Derivatives

Given the well‑documented metabolic activation of the thiazole ring in fenclozic acid, which contributed to its clinical hepatotoxicity, the C‑5 methyl group in CAS 259655‑35‑1 provides a rational steric shield against CYP‑mediated oxidation at that position [3]. Research groups focused on improving the metabolic stability of thiazole‑containing candidates should preferentially procure the 5‑methyl derivative as a core intermediate to reduce the risk of reactive‑metabolite formation.

Regioisomer‑Sensitive SAR Studies and Chemical Probe Synthesis

The strict requirement for the 4‑acetic acid/5‑methyl/2‑(4‑chlorophenyl) substitution pattern, as opposed to the readily available regioisomer CAS 553630‑41‑4, is essential for maintaining the correct pharmacophoric geometry in thiazole‑based chemical probes . Any program that has established preliminary SAR around this substitution map must source the exact regioisomer to avoid confounding biological data and wasted synthesis efforts.

Quote Request

Request a Quote for 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.